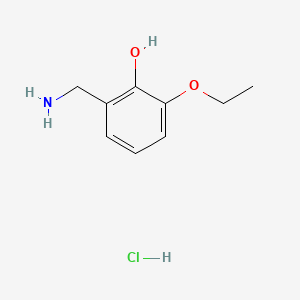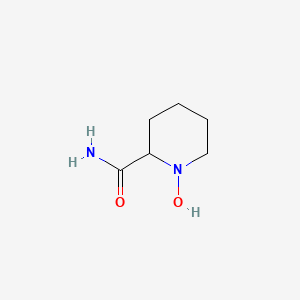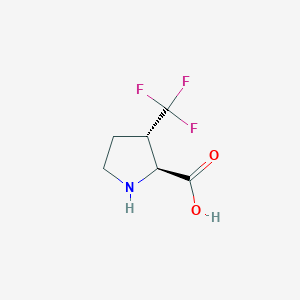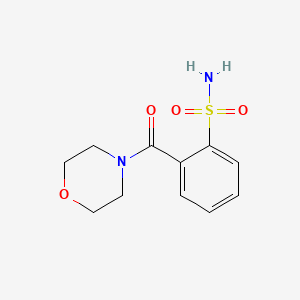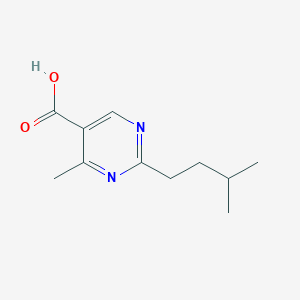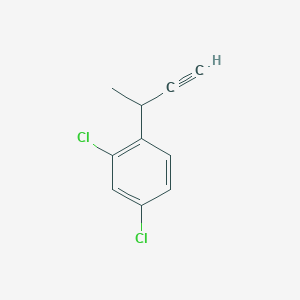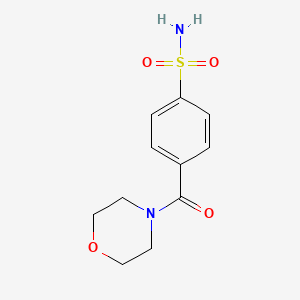![molecular formula C6H9ClF3N B13519299 (1S,5S,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13519299.png)
(1S,5S,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride: is a bicyclic compound that features a trifluoromethyl group and an azabicyclohexane structure
Preparation Methods
The synthesis of rac-(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes. The process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . This method is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline, leading to the formation of valuable bicyclic scaffolds with three contiguous stereocenters .
Chemical Reactions Analysis
rac-(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azabicyclohexane ring, using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
rac-(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which rac-(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The azabicyclohexane structure provides a rigid framework that can fit into specific binding sites on enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar compounds to rac-(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride include:
- rac-(1R,5R)-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride
- rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione
- rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
These compounds share similar bicyclic structures but differ in their functional groups, which can significantly affect their chemical reactivity and biological activity. The presence of the trifluoromethyl group in rac-(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride makes it unique, as this group can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications.
Properties
Molecular Formula |
C6H9ClF3N |
|---|---|
Molecular Weight |
187.59 g/mol |
IUPAC Name |
(1S,5S,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C6H8F3N.ClH/c7-6(8,9)4-3-1-2-10-5(3)4;/h3-5,10H,1-2H2;1H/t3-,4+,5-;/m0./s1 |
InChI Key |
COMBNBLVOLGGQN-VEGRVEBRSA-N |
Isomeric SMILES |
C1CN[C@H]2[C@@H]1[C@H]2C(F)(F)F.Cl |
Canonical SMILES |
C1CNC2C1C2C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


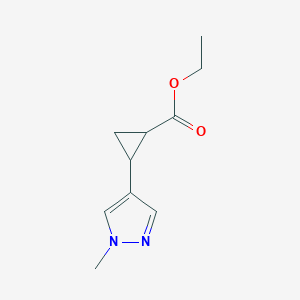
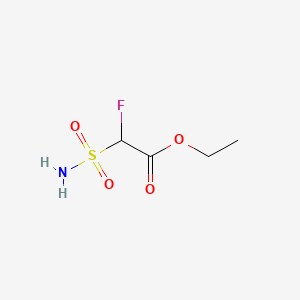
amine dihydrochloride](/img/structure/B13519239.png)
